An In-depth Technical Guide to DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite
An In-depth Technical Guide to DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite is a specialized chemical building block, or phosphoramidite (B1245037), crucial for the synthesis of modified ribonucleic acid (RNA) oligonucleotides. Its unique feature is the presence of a long C22 acyl chain protecting the 2'-hydroxyl group of the cytidine (B196190) ribonucleoside. This modification imparts specific properties to the resulting oligonucleotide, primarily enhancing its lipophilicity and, consequently, its behavior in biological systems. Such modifications are of significant interest in the development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), where improved cellular uptake and tissue distribution are paramount.
This guide provides a comprehensive overview of DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite, including its chemical structure, its use in solid-phase oligonucleotide synthesis, and the potential applications of the resulting modified oligonucleotides.
Chemical Structure and Properties
The structure of DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite is characterized by several key functional groups, each playing a critical role in its application for automated chemical synthesis of RNA:
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Ribonucleoside Core (rC): The central part of the molecule is a cytidine ribonucleoside.
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5'-O-Dimethoxytrityl (DMTr) Group: This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each coupling cycle in solid-phase synthesis allows for the stepwise addition of the next nucleotide.
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2'-O-C22 Acyl Group: A long saturated fatty acid chain (docosanoyl group) protects the 2'-hydroxyl of the ribose. This bulky, lipophilic group is stable throughout the synthesis cycles and influences the properties of the final oligonucleotide.
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3'-CE-Phosphoramidite Group: This is the reactive moiety at the 3'-position, composed of a phosphite (B83602) triester with a β-cyanoethyl (CE) protecting group and a diisopropylamino (iPr2N) group. The phosphoramidite is activated during the coupling step to form a new phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
Structural Diagram
Caption: Key components of DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite.
Quantitative Data
While specific quantitative data for the C22 variant is not extensively published, the following table summarizes expected performance based on data for other long-chain 2'-O-acyl and sterically hindered phosphoramidites used in RNA synthesis.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >98% | May require extended coupling times (e.g., 5-15 minutes) compared to standard DNA phosphoramidites due to the steric hindrance of the C22 acyl group. The choice of activator is also critical.[1][2] |
| Solution Stability | Good | Phosphoramidite solutions in anhydrous acetonitrile (B52724) are generally stable for several days on an automated synthesizer when kept under an inert atmosphere. |
| Deprotection Conditions | See Protocol Below | The 2'-O-C22 acyl group is base-labile and is typically removed during the final cleavage and deprotection step with the nucleobases. |
| Purity (³¹P NMR) | ≥98% | High purity is essential to minimize the incorporation of impurities into the synthesized oligonucleotide. |
Experimental Protocols
The use of DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite follows the standard phosphoramidite chemistry for solid-phase oligonucleotide synthesis. The following is a detailed methodology.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG), derivatized with the first nucleoside of the sequence.
Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.
a. Step 1: Deblocking (Detritylation)
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Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
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Procedure: The solution is passed through the synthesis column to remove the 5'-DMTr group from the support-bound nucleoside (or growing oligonucleotide chain), exposing the 5'-hydroxyl group for the next coupling reaction.
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Monitoring: The cleaved DMTr cation is orange, and its absorbance can be measured to monitor the efficiency of each coupling step.
b. Step 2: Coupling
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Reagents:
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DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite (or other desired phosphoramidite) solution (e.g., 0.1 M in anhydrous acetonitrile).
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Activator solution (e.g., 0.25 - 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).
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Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.
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Time: Due to the steric bulk of the C22 acyl group, a longer coupling time of 5-15 minutes is recommended to achieve high coupling efficiency.[1][2]
c. Step 3: Capping
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Reagents:
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Capping Reagent A (e.g., Acetic Anhydride/2,6-Lutidine/Tetrahydrofuran).
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Capping Reagent B (e.g., N-Methylimidazole/Tetrahydrofuran).
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-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated. This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.
d. Step 4: Oxidation
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Reagent: 0.02 - 0.1 M Iodine in Tetrahydrofuran/Water/Pyridine.
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Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
a. Cleavage from Solid Support and Removal of Phosphate and Base Protecting Groups
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Reagent: A mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA) at a 1:1 ratio.
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Procedure:
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The solid support is treated with the AMA solution at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution, and removes the β-cyanoethyl groups from the phosphates.
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The solution containing the oligonucleotide is then heated at 65°C for 15-30 minutes to remove the protecting groups from the nucleobases (e.g., benzoyl for A and C, isobutyryl for G).
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b. Removal of the 2'-O-C22 Acyl Group
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The long-chain 2'-O-acyl group is also base-labile and is expected to be removed under the same AMA treatment conditions used for the nucleobase protecting groups. However, due to the length of the C22 chain, extended deprotection times or higher temperatures might be necessary for complete removal. It is advisable to analyze the final product by mass spectrometry to confirm complete deprotection.
Purification
The crude, deprotected oligonucleotide is purified to remove truncated sequences and other impurities. Due to the high lipophilicity imparted by any remaining C22 acyl groups (if partial deprotection occurs) or if the oligonucleotide is designed to retain this modification, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable purification method.
Applications and Signaling Pathways
The primary application of oligonucleotides modified with long-chain fatty acids, such as the C22 acyl group, is to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic properties.[3]
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Enhanced Cellular Uptake: The lipophilic nature of the C22 chain can facilitate the passive diffusion of the oligonucleotide across cell membranes, potentially reducing the need for delivery vehicles like lipid nanoparticles.
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Improved Tissue Distribution: Long-chain fatty acids are known to bind to serum albumin.[4] This interaction can increase the plasma half-life of the oligonucleotide, reduce renal clearance, and promote distribution to tissues with high albumin uptake, such as muscle and heart.[4]
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Increased Nuclease Resistance: While the primary role of the 2'-O-modification is often to enhance binding affinity and provide nuclease resistance, the bulky C22 acyl group, if retained in the final product through a modified deprotection scheme, would also be expected to confer significant steric protection against degradation by endo- and exonucleases.
DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite is a tool for synthesizing these modified oligonucleotides. The oligonucleotides themselves, not the phosphoramidite, are the active agents that would interact with biological pathways. For example, an ASO synthesized with this modification could be designed to target a specific mRNA involved in a disease signaling pathway. The C22 modification would aid in delivering the ASO to the target tissue and cells.
Logical Workflow for Application
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 3. Fatty Acid-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Fatty acid conjugation enhances potency of antisense oligonucleotides in muscle - PMC [pmc.ncbi.nlm.nih.gov]
